Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-2-Aminoquinoline-3-Carboxamide

Medicinal chemistry library synthesis Friedländer reaction

This 6-chloro-2-aminoquinoline-3-carboxamide is the only commercially available congener that simultaneously combines the 6-Cl, 2-NH₂, and 3-CONH₂ motif, uniquely positioned at the intersection of anti-proliferative (glioblastoma), KCNQ2/3 ion-channel modulation, and reversible MAO-B inhibition chemotypes. Replacing it with a 5- or 8-chloro isomer or des-chloro analog removes the critical hydrogen-bond donor network and target-engagement profile. Supplied as a research-grade intermediate (typical purity ≥95%), it is synthesized via a one-pot Friedländer-type cycloreduction, enabling rapid library expansion at the 3-carboxamide nitrogen or the 4-position. Choose this exact derivative to preserve the dual-pharmacophore architecture that larger patent families (e.g., WO 2012/025237) rely on. Request a quote now for your CNS-focused discovery project.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
Cat. No. B8533864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-Aminoquinoline-3-Carboxamide
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1Cl)C(=O)N)N
InChIInChI=1S/C10H8ClN3O/c11-6-1-2-8-5(3-6)4-7(10(13)15)9(12)14-8/h1-4H,(H2,12,14)(H2,13,15)
InChIKeyLXUATMNYUKVMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 6‑Chloro‑2‑aminoquinoline‑3‑carboxamide – Structural Identity, Class Context, and Primary Documentation


6‑Chloro‑2‑aminoquinoline‑3‑carboxamide (molecular formula C₁₀H₈ClN₃O, average mass 221.64 g mol⁻¹) is an aromatic heterocyclic quinoline derivative that carries a chlorine atom at the 6‑position, a primary amine at the 2‑position, and a primary carboxamide at the 3‑position [1]. It belongs to the 2‑aminoquinoline‑3‑carboxamide chemotype, a scaffold that has been advanced to preclinical candidates with anti‑proliferative, ion‑channel‑modulating, and monoamine‑oxidase‑inhibitory activities [2][3]. The compound is typically supplied as a research‑grade intermediate with a purity specification of ≥ 95 % and is accessed through a one‑pot Friedländer‐type cycloreduction that enables the rapid construction of focused libraries [1].

Why Generic Substitution Among 2‑Aminoquinoline‑3‑carboxamide Congeners Can Be Misleading – The Case for 6‑Chloro‑2‑aminoquinoline‑3‑carboxamide


The quinoline‑3‑carboxamide scaffold is highly sensitive to both the position and the electronic nature of substituents. Moving the chlorine atom from the 6‑position to the 5‑ or 8‑position alters the molecular electrostatic potential, while removal of the 2‑amino group eliminates a critical hydrogen‑bond donor that is required for engagement with kinase hinge regions and for the two‑point binding observed in KCNQ2/3 ligands [1][2]. Omitting the 3‑carboxamide removes the primary pharmacophoric anchor for numerous targets, including IKKβ and MAO enzymes, whereas the simultaneous presence of the 6‑Cl, 2‑NH₂, and 3‑CONH₂ groups uniquely positions this compound at the intersection of three established therapeutic chemotypes [3][4]. Consequently, substitution with a close positional isomer or a des‑chloro analog is not functionally equivalent; it risks losing the target‑engagement profile that makes this specific congener valuable as both a biological probe and a synthetic intermediate.

Quantitative Product‑Specific Evidence Guide for 6‑Chloro‑2‑aminoquinoline‑3‑carboxamide


Synthetic Accessibility: Higher Yield in One‑Pot Friedländer Protocol Relative to 5‑Chloro and 8‑Chloro Regioisomers

In the one‑pot Friedländer protocol that produces 2‑aminoquinoline‑3‑carboxamide libraries, the 6‑chloro derivative is obtained by simple precipitation and filtration without chromatographic purification, whereas the 5‑chloro and 8‑chloro regioisomers require column chromatography or yield lower isolated masses due to steric interference during cyclization [1]. The reported synthesis of 6‑chloro‑2‑aminoquinoline‑3‑carboxamide from α‑cyano‑β‑(2‑nitro‑5‑chlorophenyl)acrylamide and iron powder proceeds on a 0.2‑mol scale to deliver 19 g of isolated product (> 40 % yield over two steps), a throughput that is not consistently achieved for the alternative regioisomers under identical conditions [1].

Medicinal chemistry library synthesis Friedländer reaction

MAO‑B Inhibitory Potency: 6‑Chloro Substitution Shifts Selectivity Relative to the Unsubstituted Scaffold

The unsubstituted 2‑aminoquinoline‑3‑carboxamide (CHEMBL1595782) displays a MAO‑B IC₅₀ of 4.00 × 10⁴ nM (40 µM) and a MAO‑A IC₅₀ of 1.00 × 10⁵ nM (100 µM), representing a 2.5‑fold preference for MAO‑B [1]. Introduction of the 6‑chloro substituent (CHEMBL1492484) shifts the profile: MAO‑B IC₅₀ = 1.54 × 10⁴ nM (15.4 µM), MAO‑A IC₅₀ = 1.00 × 10⁵ nM (100 µM), yielding a ~6.5‑fold selectivity for MAO‑B [2]. The chlorine at C6 improves MAO‑B affinity by approximately 2.6‑fold while leaving MAO‑A affinity unchanged.

Neuropharmacology MAO inhibition SAR

Lipophilicity Tuning: 6‑Chloro Substitution Increases log P by ~1.9 Units vs. the Unsubstituted Parent, Matching CNS Drug‑Like Space

The unsubstituted 2‑aminoquinoline‑3‑carboxamide has an experimental XlogP of 0.9, which is below the typical CNS drug‑like range (2 – 5) [1]. The 6‑chloroquinoline core contributes a log P of ~2.8, indicating that the addition of chlorine at the C6 position increases lipophilicity by approximately 1.9 log units [2]. The 2‑amino‑6‑chloroquinoline fragment, which is electronically similar to the target compound, has a QSPR‑calculated log P of 3.22, confirming that the 6‑chloro‑2‑aminoquinoline moiety resides within the optimal CNS permeability window while maintaining acceptable aqueous solubility (3.1 mg mL⁻¹ at pH 7.4) [3].

Physicochemical property CNS drug design ADME

Dual Pharmacophore: Simultaneous Hinge‑Binding (2‑NH₂) and Catalytic‑Lysine‑Targeting (3‑CONH₂) Motifs Differentiate from 6‑Chloroquinoline‑3‑carboxamide Analogs

In the ATP‑binding site of kinases, the 2‑amino group of the quinoline scaffold forms a hydrogen‑bond donor interaction with the hinge region, while the 3‑carboxamide engages the conserved catalytic lysine via hydrogen bonding [1]. 6‑Chloroquinoline‑3‑carboxamide (CAS 1296950‑87‑2), which lacks the 2‑amino group, forfeits the hinge‑binding donor; conversely, 2‑amino‑6‑chloroquinoline (CAS 18672‑02‑1), which lacks the 3‑carboxamide, cannot reach the catalytic lysine . The 6‑chloro‑2‑aminoquinoline‑3‑carboxamide is the only member of this comparative set that simultaneously presents both hydrogen‑bond donors and therefore has the potential for bidentate kinase active‑site recognition.

Kinase inhibition pharmacophore design structure‑based drug design

Highest‑Value Application Scenarios for 6‑Chloro‑2‑aminoquinoline‑3‑carboxamide in Drug Discovery and Chemical Biology


Focused Library Synthesis for CNS‑Penetrant Anti‑Glioblastoma Leads

Building on the SAR established by Yuan et al. (2021) for 2‑aminoquinoline‑3‑carboxamides against U87 MG glioblastoma cells, 6‑chloro‑2‑aminoquinoline‑3‑carboxamide serves as a key intermediate for generating analogs that maintain the dual hydrogen‑bond donor pharmacophore while leveraging the chlorine at C6 for improved blood‑brain barrier permeability (estimated log P shift from 0.9 to ~2.8) [1]. The compound can be diversified at the 3‑carboxamide nitrogen or at the 4‑position of the quinoline ring to explore substituent effects on anti‑proliferative potency and tumor‑cell selectivity [1].

KCNQ2/3 Modulator Development for Pain Indications

The patent family exemplified by WO 2012/025237 A1 claims substituted 2‑aminoquinoline‑3‑carboxamides as KCNQ2/3 channel modulators [2]. The 6‑chloro derivative is positioned as a privileged scaffold within this chemotype because the C6 halogen can engage a lipophilic sub‑pocket of the channel while the 2‑NH₂ and 3‑CONH₂ provide the two‑point hydrogen‑bond network required for modulator activity. Researchers can use this compound as a starting point for further N‑alkylation or aryl‑substitution of the carboxamide to optimize potency and subtype selectivity [2].

MAO‑B‑Selective Probe Compound for Neuropharmacology

With a MAO‑B IC₅₀ of 15.4 µM and ~6.5‑fold selectivity over MAO‑A, 6‑chloro‑2‑aminoquinoline‑3‑carboxamide provides a starting point for developing reversible MAO‑B inhibitors for CNS indications [3]. Its selectivity profile is superior to that of the unsubstituted parent (2.5‑fold selective), making it a more suitable chemical probe for dissecting MAO‑B‑specific functions in neuronal models without confounding MAO‑A‑mediated effects [3][4].

Scaffold‑Hopping Precursor for IKKβ and ATM Kinase Programs

The 2‑aminoquinoline‑3‑carboxamide core is a recognized pharmacophore for IKKβ inhibition and has been identified as an ATM kinase inhibitor scaffold [5][6]. The 6‑chloro derivative, with its balanced lipophilicity and dual donor motif, can be used as a scaffold‑hopping intermediate to replace less favorable chemotypes (e.g., pyrazolopyrimidines or quinoline‑4‑carboxamides) while maintaining key hinge‑region interactions [2].

Quote Request

Request a Quote for 6-Chloro-2-Aminoquinoline-3-Carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.